molecular formula C24H29FN2O5 B3950087 N-benzyl-N-ethyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide oxalate

N-benzyl-N-ethyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3950087
M. Wt: 444.5 g/mol
InChI Key: KMBHDVBPPNYGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is commonly referred to as 'BFPE' and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BFPE is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are involved in a variety of processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. BFPE has been shown to have a high affinity for these receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BFPE has been shown to have a variety of biochemical and physiological effects. In animal studies, BFPE has been shown to increase locomotor activity and decrease anxiety-like behavior. BFPE has also been shown to have analgesic effects, which may make it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFPE for lab experiments is its high affinity for the sigma-1 receptor. This makes it a potential candidate for the study of various neurological processes. However, one limitation of BFPE is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of BFPE. One potential direction is the investigation of its potential therapeutic effects in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is the study of its potential use as an analgesic for the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of BFPE and its potential effects on various neurological processes.

Scientific Research Applications

BFPE has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. BFPE has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes. This makes BFPE a potential candidate for the treatment of various neurological disorders.

properties

IUPAC Name

N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O.C2H2O4/c1-2-25(16-18-8-4-3-5-9-18)22(26)19-12-14-24(15-13-19)17-20-10-6-7-11-21(20)23;3-1(4)2(5)6/h3-11,19H,2,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHDVBPPNYGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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